Cas no 110199-17-2 ((R)-4-Benzylthiazolidine-2-thione)

R)-4-Benzylthiazolidine-2-thione is a chiral compound known for its distinct optical activity. It exhibits high purity and stability, making it suitable for various applications, including chiral resolution and organic synthesis. Its unique structural features contribute to its efficiency in chemical reactions, offering researchers a valuable tool for developing enantiomerically pure compounds.
(R)-4-Benzylthiazolidine-2-thione structure
110199-17-2 structure
商品名:(R)-4-Benzylthiazolidine-2-thione
CAS番号:110199-17-2
MF:C10H11NS2
メガワット:209.33104
MDL:MFCD06658217
CID:62808
PubChem ID:57650129

(R)-4-Benzylthiazolidine-2-thione 化学的及び物理的性質

名前と識別子

    • (R)-4-Benzylthiazolidine-2-thione
    • (R)-4-Benzyl-1,3-thiazolidine-2-thione
    • (4R)-4-benzyl-1,3-thiazolidine-2-thione
    • (R)-4-Benzyl-thiazolidine-2-thione
    • R-4-Benzylthiazolidine-2-thione
    • (R)-(+)-BENZYL-1,3-THIAZOLIDINE-2-THIONE
    • 2-Thiazolidinethione, 4-(phenylmethyl)-, (4R)-
    • (R)-4-Benzylthiazolidine-2-thione,99%e.e.
    • (R)-4-Benzylthiazolidine-2-thione >=97.0%
    • (S)-4-Benzyl-thiazolidine-2-thione
    • J-002399
    • DTXSID10429501
    • BCP11242
    • C10H11NS2
    • A13077
    • 110199-17-2
    • SCHEMBL10767075
    • AMY14351
    • AKOS015920469
    • CS-W015150
    • AS-38299
    • MFCD06658217
    • (R)-4-Benzylthiazolidine-2-thione, >=97.0%
    • MDL: MFCD06658217
    • インチ: InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
    • InChIKey: SLDUGQISGRPGAW-SECBINFHSA-N
    • ほほえんだ: S=C1SC[C@@H](CC2=CC=CC=C2)N1

計算された属性

  • せいみつぶんしりょう: 209.03300
  • どういたいしつりょう: 209.03329170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 69.4Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 328.4℃ at 760 mmHg
  • フラッシュポイント: 152.4±23.2 °C
  • 屈折率: 1.676
  • PSA: 69.42000
  • LogP: 2.54780
  • ひせんこうど: 122 º (c=1% in chloroform)
  • 光学活性: [α]20/D +122±5°, c = 1% in chloroform

(R)-4-Benzylthiazolidine-2-thione セキュリティ情報

(R)-4-Benzylthiazolidine-2-thione 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-4-Benzylthiazolidine-2-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B300098-50mg
(R)-4-Benzylthiazolidine-2-thione
110199-17-2
50mg
$ 50.00 2022-06-07
eNovation Chemicals LLC
D555430-5g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 97%
5g
$810 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032602-5g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 97%
5g
¥2772 2023-09-11
abcr
AB169276-1 g
(R)-4-Benzyl-thiazolidine-2-thione, 98%; .
110199-17-2 98%
1g
€120.60 2023-06-23
Ambeed
A424287-1g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 98%
1g
$33.0 2025-02-20
TRC
B300098-100mg
(R)-4-Benzylthiazolidine-2-thione
110199-17-2
100mg
$ 65.00 2022-06-07
Alichem
A059005813-1g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 97%
1g
$214.20 2023-09-04
Alichem
A059005813-5g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 97%
5g
$260.59 2023-09-04
eNovation Chemicals LLC
Y1103450-10g
(R)-4-benzylthiazolidine-2-Thione
110199-17-2 95%
10g
$1310 2024-07-28
Ambeed
A424287-5g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 98%
5g
$163.0 2025-02-20

(R)-4-Benzylthiazolidine-2-thione 合成方法

(R)-4-Benzylthiazolidine-2-thione 関連文献

(R)-4-Benzylthiazolidine-2-thioneに関する追加情報

Introduction to (R)-4-Benzylthiazolidine-2-thione (CAS No. 110199-17-2)

(R-4-Benzylthiazolidine-2-thione) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 110199-17-2, has garnered considerable attention due to its potential applications in drug development and biochemical research. The (R)-configuration of the molecule plays a crucial role in determining its stereochemical behavior, which is essential for understanding its biological activity and interaction with biological targets.

The molecular structure of (R)-4-Benzylthiazolidine-2-thione consists of a thiazolidine ring substituted with a benzyl group at the 4-position and a thione group at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for designing novel pharmacophores. The thiazolidine core is a well-known motif in medicinal chemistry, frequently found in biologically active compounds due to its ability to mimic natural heterocyclic structures found in bioactive molecules.

Recent advancements in the field of drug discovery have highlighted the importance of stereoselective synthesis and characterization of chiral compounds like (R)-4-Benzylthiazolidine-2-thione. The stereochemistry of this compound significantly influences its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation. Researchers have been exploring various synthetic routes to achieve high enantiomeric purity, which is crucial for ensuring the efficacy and safety of therapeutic agents.

In the context of modern pharmaceutical research, (R)-4-Benzylthiazolidine-2-thione has shown promise as a building block for the development of new drugs targeting various diseases. Its structural features make it an attractive candidate for further derivatization, allowing chemists to explore a wide range of biological activities. For instance, modifications at the benzyl group or the thione moiety can lead to compounds with enhanced binding affinity to specific biological targets, such as enzymes or receptors.

One of the most intriguing aspects of (R)-4-Benzylthiazolidine-2-thione is its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The thiazolidine ring is known to exhibit anti-inflammatory properties, while the benzyl group can be tailored to enhance solubility and bioavailability. These characteristics make this compound a compelling candidate for preclinical and clinical studies aimed at developing novel therapeutic interventions.

The synthesis of (R)-4-Benzylthiazolidine-2-thione involves multi-step organic transformations that require careful optimization to ensure high yield and enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral auxiliary methods have been employed to achieve these goals. The use of transition metal catalysts, in particular, has revolutionized the field of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds like (R)-4-Benzylthiazolidine-2-thione.

Recent studies have also demonstrated the utility of computational methods in predicting the biological activity andADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-4-Benzylthiazolidine-2-thione derivatives. Molecular modeling techniques have been instrumental in identifying lead compounds with optimal pharmacokinetic profiles. These computational approaches complement traditional experimental methods, providing researchers with powerful tools for drug design and optimization.

The potential applications of (R)-4-Benzylthiazolidine-2-thione extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a valuable starting material for synthesizing complex molecules with diverse functionalities. For example, derivatives of this compound have been explored as intermediates in the production of specialty chemicals used in agriculture and industry.

In conclusion, (R)-4-Benzylthiazolidine-2-thione (CAS No. 110199-17-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, stereochemical properties, and synthetic accessibility make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:110199-17-2)(R)-4-Benzylthiazolidine-2-thione
A13077
清らかである:99%
はかる:25g
価格 ($):678.0